molecular formula C21H20N2O3S2 B2714538 3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005299-81-9

3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2714538
CAS No.: 1005299-81-9
M. Wt: 412.52
InChI Key: FIFQOCYYWRPUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-Sulfonamide-Tetrahydroquinoline Derivatives in Medicinal Chemistry

N-Sulfonamide-tetrahydroquinoline derivatives represent a structurally unique class of compounds that combine the tetrahydroquinoline scaffold with sulfonamide functional groups. These hybrids have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antipsoriatic, and antibacterial activities. The tetrahydroquinoline core provides a rigid bicyclic framework that enhances binding affinity to biological targets, while the sulfonamide moiety introduces hydrogen-bonding capabilities and modulates electronic properties. Recent advances in synthetic methodologies, such as Suzuki cross-coupling and acid-amine coupling reactions, have enabled the systematic exploration of structure-activity relationships (SAR) in this chemical space.

Table 1: Key Pharmacological Applications of Sulfonamide-Tetrahydroquinoline Hybrids

Biological Activity Target Protein/Pathway Representative Compound Reference
Antipsoriatic Effects RORγt Nuclear Receptor Compound 5a
Anticancer Activity PKM2 Enzyme in Glycolysis Quinoline-8-sulfonamide
Fluorescence Applications Optoelectronic Materials Compound 10p

Historical Context and Emergence of Sulfonamide-Quinoline Hybrids

The strategic fusion of sulfonamide and quinoline pharmacophores dates to early investigations into antimalarial agents, where researchers sought to combine the bioavailability of quinolines with the target specificity of sulfonamides. Modern synthetic breakthroughs, particularly in cross-coupling chemistry, have revitalized interest in these hybrids. For instance, the five-step assembly protocol involving Suzuki reactions and N-alkylation has enabled precise structural diversification at the C6 position of tetrahydroquinoline systems. Concurrently, computational tools like molecular docking and density functional theory (DFT) calculations have accelerated the rational design of derivatives with optimized electronic properties and binding geometries.

Rationale for Academic Investigation of 3-Methyl-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl]Benzene-1-Sulfonamide

This compound features three critical structural elements:

  • Tetrahydroquinoline Core : Confers conformational rigidity and enhances blood-brain barrier permeability compared to planar quinoline systems.
  • Dual Sulfonamide Groups : The benzene sulfonamide at position N-6 and the thiophene sulfonamide at position 1 create a polarized electron distribution, as evidenced by molecular electrostatic potential (MEP) mapping.
  • Thiophene-2-Carbonyl Substituent : Introduces π-π stacking capabilities while modulating lipophilicity (LogP = 3.82 predicted).

Figure 1: Structural Features of the Compound

Molecular Formula: C₂₀H₂₀N₂O₄S₃  
Molecular Weight: 448.6 g/mol  
Key Functional Groups:  
- Tetrahydroquinoline bicyclic system  
- 3-Methylbenzenesulfonamide (electron-withdrawing)  
- Thiophene-2-carbonyl group (aromatic heterocycle)  

The combination of these features suggests potential interactions with proteins containing hydrophobic pockets and polar binding sites, such as nuclear receptors or metabolic enzymes.

Scope and Objectives of the Research

This investigation aims to:

  • Systematically characterize the compound’s physicochemical properties using DFT calculations and spectroscopic methods.
  • Evaluate its binding affinity against therapeutic targets like RORγt and PKM2 through molecular dynamics simulations.
  • Establish synthetic protocols scalable to gram quantities, building upon established methods for sulfonamide-tetrahydroquinoline synthesis.
  • Identify structure-activity relationships by comparing with analogs like GSK2981278 (RORγt inhibitor) and compound 10p (fluorescent probe).

The exclusion of pharmacokinetic and safety assessments aligns with the focus on fundamental chemical and biochemical characterization. Subsequent research phases will address translational applications guided by these foundational studies.

Properties

IUPAC Name

3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-5-2-7-18(13-15)28(25,26)22-17-9-10-19-16(14-17)6-3-11-23(19)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQOCYYWRPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the quinoline-thiophene intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Key Features:

  • Molecular Formula: C₁₅H₁₅N₃O₂S
  • Molecular Weight: Approximately 305.36 g/mol
  • Functional Groups: Sulfonamide, carbonyl, and aromatic rings contribute to its reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to 3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives containing tetrahydroquinoline structures have been studied for their ability to inhibit cancer cell proliferation across various human cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma). Results showed that certain derivatives had IC₅₀ values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds with sulfonamide functionalities have been effective against a range of bacterial strains. The incorporation of thiophene and tetrahydroquinoline moieties may enhance this activity.

Research Findings:

A series of sulfanilamide derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications led to increased antibacterial potency .

Anti-inflammatory Effects

Thiophene-containing compounds have been explored for their anti-inflammatory properties. The structural features of This compound may contribute to its potential as an anti-inflammatory agent.

Example Application:

Research into thiophene derivatives has shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various models of disease .

Comparative Analysis of Related Compounds

Compound NameAnticancer Activity (IC₅₀)Antimicrobial ActivityAnti-inflammatory Activity
Compound A0.011 μM (SGC-7901)Effective against E. coliModerate inhibition of TNF-α
Compound B0.015 μM (A549)Effective against S. aureusStrong inhibition of IL-6
This compoundTBDTBDTBD

Note: TBD - To Be Determined based on further research.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes that have sulfonamide-binding sites, potentially inhibiting their activity. The quinoline and thiophene moieties can interact with various receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues from the SC-558 Series

Evidence from sulfonamide-based pharmaceuticals, such as SC-558 and its derivatives (1a-f), highlights key structural and functional differences (Fig. 1 in ):

  • Core Scaffold: The target compound uses a tetrahydroquinoline core, whereas SC-558 derivatives feature a 3,4-dihydroquinazoline backbone. The tetrahydroquinoline’s saturation may improve metabolic stability compared to the partially unsaturated quinazoline .
  • Substituents :
    • The thiophene-2-carbonyl group in the target compound replaces the phenyl or substituted phenyl groups in SC-558 analogs. Thiophene’s sulfur atom enhances π-π stacking and polar interactions in binding pockets.
    • The 3-methyl substituent on the benzene sulfonamide contrasts with electron-withdrawing groups (e.g., Cl, Br) or alkoxy groups (e.g., OCH₃) in SC-558 derivatives, which modulate solubility and target affinity .

Functional and Pharmacokinetic Differences

Parameter Target Compound SC-558 Analogs (e.g., 1a-f)
Molecular Weight ~430 g/mol (estimated) 380–420 g/mol
logP (Lipophilicity) ~3.2 (predicted) 2.8–3.5 (varies with substituents)
IC₅₀ (COX-2 Inhibition) Not reported (hypothetical) 0.05–1.2 µM (e.g., SC-558: 0.05 µM)
Metabolic Stability High (due to tetrahydroquinoline) Moderate (quinazoline oxidation susceptibility)
  • Solubility : The 3-methyl group on the sulfonamide likely decreases aqueous solubility relative to SC-558 analogs with polar substituents (e.g., OCH₃), impacting bioavailability.

Comparison with Agricultural Sulfonamides

While structurally distinct from pesticidal sulfonamides (e.g., metsulfuron methyl ester ), the target compound shares the sulfonamide functional group. Pesticides prioritize electrophilic triazine linkages for herbicidal activity, whereas the pharmaceutical focus on the target compound emphasizes enzyme inhibition via aromatic stacking and hydrogen bonding.

Research Findings and Implications

  • Synthetic Accessibility: The tetrahydroquinoline-thiophene hybrid requires multi-step synthesis, including Friedel-Crafts acylation for thiophene incorporation, which is more complex than the routes for SC-558 analogs .
  • Biological Performance : Though direct activity data for the target compound is unavailable, its structural features suggest improved metabolic stability over SC-558 analogs, a critical factor in drug development .

Biological Activity

3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 367.43 g/mol. The structure features a sulfonamide group which is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

1. COX-2 Inhibition
Sulfonamide derivatives are often evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2. A related study demonstrated that certain sulfonamide derivatives exhibited significant COX-2 inhibitory activity. For instance, compounds structurally similar to the target compound showed up to 47.1% inhibition at a concentration of 20 μM, although they were less potent than celecoxib, a well-known COX-2 inhibitor .

Table 1: COX-2 Inhibition Data of Related Compounds

CompoundMaximum Inhibition (%)Concentration (μM)
Celecoxib80.11
Compound 1c47.120
Compound X27.7222

2. Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. For example, some studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of folate synthesis pathways in bacteria .

Case Studies

Case Study 1: Anticancer Potential
A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer activity against various human tumor cell lines. The results indicated that compounds with structural similarities to the target compound exhibited selective cytotoxicity against cancer cells, highlighting their potential as anticancer agents .

Case Study 2: Cardiovascular Effects
Another study investigated the effects of sulfonamide derivatives on cardiovascular health. It was found that specific sulfonamides could act as endothelin receptor-A inhibitors, which may help in managing conditions like pulmonary hypertension . This suggests that the target compound could also have implications in cardiovascular therapy.

Research Findings

Recent studies have focused on the pharmacological profiles of sulfonamide derivatives. Key findings include:

  • Selectivity and Potency: The structural modifications in sulfonamides can significantly affect their selectivity towards biological targets.
  • Pharmacokinetics: Compounds similar to the target have shown favorable pharmacokinetic profiles, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.
  • Step 2 : Thiophene-2-carbonyl group introduction via amide coupling using reagents like HATU or DCC in anhydrous DMF .
  • Step 3 : Sulfonylation of the amine using 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Purity Optimization : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for isolating the target compound and removing byproducts. Reaction monitoring via TLC or LC-MS ensures intermediate quality .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₁N₂O₃S₂).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like neuronal nitric oxide synthase (nNOS) using fluorometric or colorimetric kits (e.g., NADPH oxidation monitoring at 340 nm) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293, HeLa) to establish IC₅₀ values.
  • Solubility Studies : Employ shake-flask methods in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent polarity, catalyst loading). For example, optimize amide coupling at 0–5°C to minimize epimerization .
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance stereoselectivity .

Q. How can contradictions in biological activity data between assay platforms be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) to confirm target engagement .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., desulfonated derivatives) that may interfere with activity .
  • Buffer Optimization : Test activity in varying pH (6.5–7.8) and ionic strength to identify condition-dependent effects .

Q. What strategies are effective for designing selective inhibitors based on this compound’s scaffold?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents:
  • Thiophene Ring : Replace with furan or pyrrole to alter electron density and steric bulk .
  • Sulfonamide Group : Introduce para-substituents (e.g., -CF₃) to enhance binding affinity via hydrophobic interactions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes in nNOS vs. eNOS isoforms, prioritizing residues (e.g., Glu592 in nNOS for hydrogen bonding) .
  • Pharmacokinetic Optimization : Incorporate PEGylation or prodrug moieties (e.g., ester hydrolysis) to improve oral bioavailability, as seen in related tetrahydroquinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.